molecular formula C8H8FNO B1444314 2-Fluoro-6-methylbenzamide CAS No. 886502-14-3

2-Fluoro-6-methylbenzamide

Cat. No.: B1444314
CAS No.: 886502-14-3
M. Wt: 153.15 g/mol
InChI Key: OUXVHAKOKPMVCJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzamide is an organic compound with the molecular formula C8H8FNO It is characterized by the presence of a fluorine atom and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylbenzamide typically involves the fluorination of 2-methylbenzoic acid followed by amidation. One common method includes the use of fluoride salts in polar aprotic solvents to introduce the fluorine atom into the aromatic ring . The resulting 2-fluoro-6-methylbenzoic acid is then converted to its corresponding acid chloride using a chlorinating agent. Finally, the acid chloride is reacted with an amine to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of efficient chlorinating and aminating agents, and the reactions are typically carried out under controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation Products: Oxidation typically yields 2-fluoro-6-methylbenzoic acid.

    Reduction Products: Reduction can produce 2-fluoro-6-methylbenzylamine.

Scientific Research Applications

2-Fluoro-6-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Fluorobenzamide
  • 2,4-Difluorobenzamide
  • 2,6-Difluorobenzamide
  • 2-Fluoro-5-methoxybenzamide

Comparison: 2-Fluoro-6-methylbenzamide is unique due to the presence of both a fluorine atom and a methyl group on the benzamide core. This combination imparts distinct chemical and biological properties compared to other fluorinated benzamides. For instance, the methyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .

Properties

IUPAC Name

2-fluoro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXVHAKOKPMVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730562
Record name 2-Fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-14-3
Record name 2-Fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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